8-[(2-CHLOROBENZYL)SULFANYL]-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Description
8-[(2-Chlorobenzyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived purine dione compound with a molecular formula of C₂₃H₂₄ClN₅O₂S. Its structure features:
- 1,3-dimethyl groups at positions 1 and 3 of the purine core.
- A 3-phenylpropyl chain at position 7, contributing aromaticity and lipophilicity.
- A (2-chlorobenzyl)sulfanyl substituent at position 8, introducing a sulfur atom and halogenated aromatic moiety.
This compound is hypothesized to modulate adenosine receptors or phosphodiesterase (PDE) enzymes due to structural similarities to theophylline derivatives.
Properties
IUPAC Name |
8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2S/c1-26-20-19(21(29)27(2)23(26)30)28(14-8-11-16-9-4-3-5-10-16)22(25-20)31-15-17-12-6-7-13-18(17)24/h3-7,9-10,12-13H,8,11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGXDYRSIXVVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3Cl)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-CHLOROBENZYL)SULFANYL]-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the chlorobenzyl, phenylpropyl, and sulfanyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include chlorobenzyl chloride, phenylpropyl bromide, and thiourea. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
8-[(2-CHLOROBENZYL)SULFANYL]-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the purine core using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH)
Reduction: LiAlH4, ethanol (EtOH), tetrahydrofuran (THF)
Substitution: NaOMe, KOtBu, DMF
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives, modified purine cores
Substitution: Various substituted purine derivatives
Scientific Research Applications
8-[(2-CHLOROBENZYL)SULFANYL]-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 8-[(2-CHLOROBENZYL)SULFANYL]-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Purine Diones
Key Observations:
- C7 Substituents : The 3-phenylpropyl group in the target compound enhances lipophilicity compared to shorter chains (e.g., allyl in ) or polar groups (e.g., hydroxypropyl in ). This likely improves tissue distribution but may reduce aqueous solubility.
- C8 Substituents: Sulfanyl groups (e.g., 2-chlorobenzylsulfanyl in the target) increase electron-withdrawing effects vs. amino groups () or piperazinylmethyl (). Sulfur atoms may enhance metabolic stability via resistance to oxidation.
Pharmacological and Toxicological Data
Table 2: Toxicity and Bioavailability Insights
Key Findings:
- The target compound’s 2-chlorobenzylsulfanyl group may lower toxicity compared to the methylphenylamino derivative () due to reduced basicity.
- Microcrystalline formulations () could address solubility limitations inherent to the target’s hydrophobic 3-phenylpropyl chain.
Biological Activity
The compound 8-[(2-chlorobenzyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione (CAS Number: 683794-90-3) is a complex purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article examines its biological activity, including antibacterial properties, enzyme inhibition, and other therapeutic potentials.
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClN4O2S |
| Molar Mass | 454.982 g/mol |
| CAS Number | 683794-90-3 |
| Synonyms | 8-(2-chlorobenzylthio)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione |
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of purine compounds can demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The specific antibacterial efficacy of This compound remains to be fully elucidated; however, the presence of the sulfanyl group is often associated with enhanced antimicrobial activity.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. Notably, enzyme inhibition assays have shown that certain purine derivatives can effectively inhibit these enzymes, which are crucial in various physiological processes and disease mechanisms . The specific inhibitory effects of This compound on AChE and urease warrant further investigation.
Study on Anticancer Properties
A study explored the anticancer potential of purine derivatives similar to our compound. Results indicated that these compounds exhibited significant antiproliferative effects against various cancer cell lines . The mechanism of action is thought to involve the modulation of signaling pathways associated with cell growth and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of purine derivatives. Research has shown that modifications at specific positions on the purine ring can enhance biological activity. For example, substituents like chlorobenzyl and phenylpropyl have been linked to improved pharmacological profiles in related compounds .
Q & A
Q. What are the recommended synthetic routes for 8-[(2-chlorobenzyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione?
Synthesis typically involves modular substitution of the purine-2,6-dione core. A stepwise approach includes:
- Step 1 : Alkylation at the N7 position using 3-phenylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Thioether formation at C8 via nucleophilic substitution with 2-chlorobenzyl thiol, requiring activation by a mild oxidant (e.g., iodine).
- Step 3 : N1 and N3 methylation using methyl iodide in the presence of a phase-transfer catalyst.
Key challenges : Competing side reactions at the sulfanyl group and steric hindrance from the 3-phenylpropyl substituent. Purification often requires gradient HPLC due to similar polarities of byproducts .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- HPLC-MS : To confirm molecular weight (C₂₃H₂₃ClN₄O₂S; exact mass 470.11) and assess purity (>95% by area normalization).
- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., aromatic protons for 2-chlorobenzyl, methyl groups at N1/N3).
- X-ray crystallography : For definitive confirmation of stereochemistry, though crystallization may require co-solvents like hexane/ethyl acetate .
Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, logP)?
- Solubility : Use shake-flask method in buffered solutions (pH 1.2–7.4) with UV-Vis quantification.
- logP : Reverse-phase HPLC with a calibrated C18 column and reference standards.
- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures. Databases like DIPPR provide validated protocols for such measurements .
Advanced Research Questions
Q. What experimental strategies address contradictory bioactivity data across in vitro assays?
- Dose-response normalization : Account for variations in cell line viability thresholds (e.g., IC₅₀ shifts due to ATP levels in proliferation assays).
- Off-target profiling : Use kinase/GPCR panels to identify nonspecific interactions.
- Metabolite screening : LC-MS/MS to detect degradation products that may interfere with assays. Cross-validate findings using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. How can computational modeling predict the compound’s binding affinity for adenosine receptors?
- Molecular docking : Use AutoDock Vina with receptor structures (e.g., PDB 4EIY for A₂A) to map sulfanyl and chlorobenzyl interactions.
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability.
- Free energy calculations : MM-GBSA to rank binding poses. Validate against radioligand displacement assays (e.g., ³H-ZM241385 for A₂A). Adjust force fields for sulfur-π interactions .
Q. What methodologies assess the compound’s environmental fate and biodegradability?
- OECD 301F test : Measure aerobic biodegradation in activated sludge; monitor via TOC analysis.
- Photolysis studies : Expose to simulated sunlight (λ > 290 nm) in aqueous buffers; track degradation by LC-MS.
- QSAR modeling : Predict bioaccumulation potential using EPI Suite, focusing on the sulfanyl group’s hydrophobicity .
Q. How should researchers optimize in vivo pharmacokinetics for this compound?
- Metabolic stability : Incubate with liver microsomes (human/rodent) and identify CYP450-mediated oxidation sites (e.g., sulfur or propyl chain).
- Plasma protein binding : Use equilibrium dialysis with radiolabeled compound.
- Formulation screening : Test nanoemulsions or cyclodextrin complexes to enhance aqueous solubility (>50 µg/mL target) .
Methodological Guidance for Data Contradictions
Q. How to resolve discrepancies between computational predictions and experimental binding data?
- Re-evaluate protonation states : Use MarvinSketch to calculate pKa at physiological pH; re-dock with corrected charges.
- Solvent effects : Include explicit water molecules in docking grids.
- Experimental controls : Confirm receptor expression levels via Western blot and use reference ligands (e.g., CGS21680 for A₂A) .
Q. What statistical approaches validate synergistic effects in combination therapy studies?
- Chou-Talalay method : Calculate combination index (CI) using CompuSyn software.
- Bliss independence model : Compare observed vs. expected inhibition.
- Mechanistic deconvolution : RNA-seq to identify pathway overlaps. Report 95% confidence intervals for dose ratios .
Structural-Activity Relationship (SAR) Considerations
Q. How does the 2-chlorobenzyl sulfanyl group influence target selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
